![molecular formula C20H18FNO2 B2583550 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(4-fluorophenoxy)phenyl)methanone CAS No. 1797892-31-9](/img/structure/B2583550.png)

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(4-fluorophenoxy)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(4-fluorophenoxy)phenyl)methanone is a chemical compound with potential applications in scientific research.

Applications De Recherche Scientifique

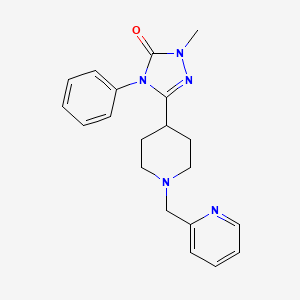

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids—a diverse family of compounds with intriguing biological activities. Researchers have focused on stereoselective methods to prepare this fundamental structure. Notably, some approaches directly construct the bicyclic scaffold, while others start from achiral tropinone derivatives. These efforts contribute to the synthesis of tropane alkaloids with potential pharmacological applications .

Anti-Corrosion Properties

A synthesized pyridazinone analog, specifically 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one (BOPP) , has been investigated for its anti-corrosion characteristics. In a 1-M HCl medium, BOPP demonstrated promising effects on carbon steel (CR/S). Techniques such as potentiodynamic polarization (PDP), electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDX) were employed to assess its performance .

Bicyclo[3.2.1]octane Skeletons

A divergent [5+2] cascade approach to bicyclo[3.2.1]octanes has been developed. This innovative protocol allows the facile synthesis of diversely functionalized ent-kaurene and cedrene-type skeletons. The method relies on solvent-dependent oxidative dearomatization, resulting in good yields and excellent diastereoselectivities. These skeletons may find applications in natural product synthesis and drug discovery .

Synthetic Strategies for Benzoxazoles

Researchers have introduced a magnetic solid acid nanocatalyst for benzoxazole synthesis. By using 2-aminophenol and aldehyde, they achieved yields of 79–89% under reflux conditions. The catalyst, [Fe3O4@SiO2@Am-PPC-SO3H], can be easily separated and reused for multiple runs. Benzoxazoles have diverse applications, including pharmaceuticals and agrochemicals .

Oxabicyclo[3.2.1]octenone Derivatives

The compound (1S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one has been studied. While specific applications are not mentioned, its unique structure may offer opportunities in synthetic chemistry, materials science, or bioactive compound design .

Carbonitrile Derivative

(1R,5S,8r)-3-Azabicyclo[3.2.1]octane-8-carbonitrile: is another intriguing derivative. Although detailed applications are not readily available, its core structure could inspire further research in medicinal chemistry or materials science .

Propriétés

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl-[3-(4-fluorophenoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO2/c21-15-7-11-18(12-8-15)24-19-6-1-3-14(13-19)20(23)22-16-4-2-5-17(22)10-9-16/h1-4,6-8,11-13,16-17H,5,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJRADOLXXDTPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(4-fluorophenoxy)phenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-methylbenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2583472.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583479.png)

![1-[4-(2-Fluorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B2583485.png)

![2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2583486.png)

![6-(4-bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2583487.png)

![2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]propanamide](/img/structure/B2583489.png)

![N-benzyl-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2583490.png)